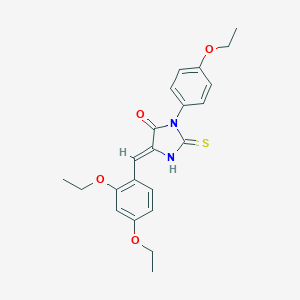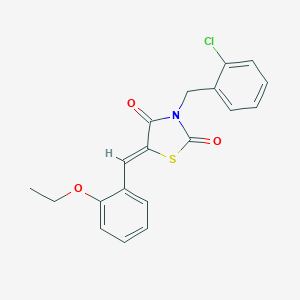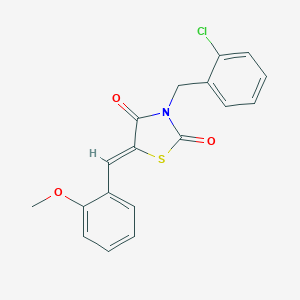![molecular formula C20H21N3O3S B300998 methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B300998.png)
methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has garnered attention in scientific research due to its potential uses in various fields.
Aplicaciones Científicas De Investigación
Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been studied extensively for its potential applications in various fields. In the field of medicine, it has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In the field of materials science, Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been studied for its potential use in the synthesis of novel polymers. It has also been investigated for its potential use as a fluorescent probe in biological imaging.
Mecanismo De Acción
The mechanism of action of Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways.
Biochemical and Physiological Effects:
Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of novel anti-cancer therapies. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate. One potential direction is the further investigation of its anti-inflammatory and anti-cancer properties, with the aim of developing novel therapies for these conditions. Another potential direction is the development of more efficient synthesis methods for this compound, which could improve its accessibility and usefulness in various fields. Additionally, further studies could be conducted to investigate the potential use of this compound as a drug delivery system or fluorescent probe.
Métodos De Síntesis
The synthesis of Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 4-amino-3-methylbenzoic acid with 2,3,5-trimethyl-1H-pyrrole-3-carbaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Propiedades
Nombre del producto |
methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Fórmula molecular |
C20H21N3O3S |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
methyl 4-[[(5Z)-3-methyl-4-oxo-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H21N3O3S/c1-12-10-15(13(2)22(12)3)11-17-18(24)23(4)20(27-17)21-16-8-6-14(7-9-16)19(25)26-5/h6-11H,1-5H3/b17-11-,21-20? |
Clave InChI |
QMORSIQLIJBOBO-GIKHVEQZSA-N |
SMILES isomérico |
CC1=CC(=C(N1C)C)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
SMILES canónico |
CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)

![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)



![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)
![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)
![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)
![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B300938.png)